![molecular formula C14H12FNO3S B12571278 N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide CAS No. 612063-40-8](/img/structure/B12571278.png)
N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. Schiff bases are known for their versatility and have been extensively studied for their biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide typically involves the condensation reaction between 4-fluorobenzaldehyde and 4-methoxybenzenesulfonamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its antimicrobial and antifungal effects. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide stands out due to its specific combination of a fluorophenyl group and a methoxybenzene sulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and application .
Properties
CAS No. |
612063-40-8 |
|---|---|
Molecular Formula |
C14H12FNO3S |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methylidene]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H12FNO3S/c1-19-13-6-8-14(9-7-13)20(17,18)16-10-11-2-4-12(15)5-3-11/h2-10H,1H3 |
InChI Key |
HIUYRFXOWVOUGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


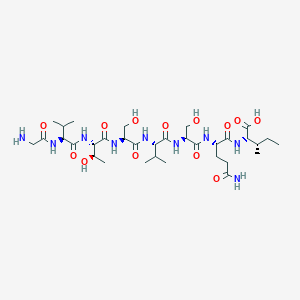
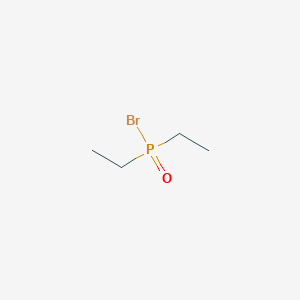
![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)
![1-(1-Azabicyclo[2.2.2]octan-3-ylidene)propan-2-one](/img/structure/B12571217.png)
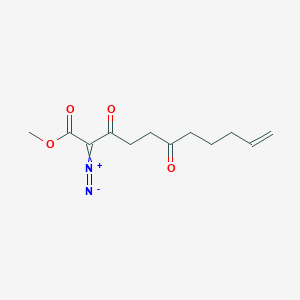
![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)
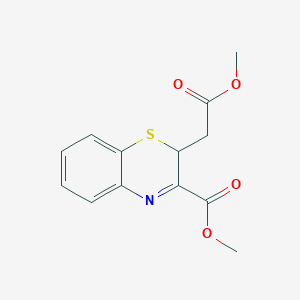
![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
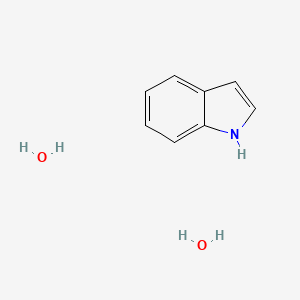
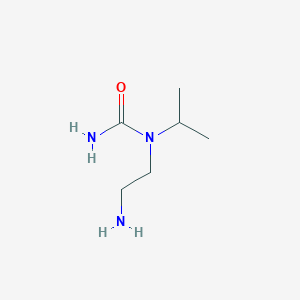
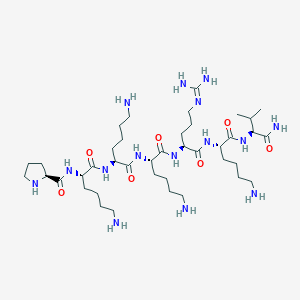
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
